[(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Medicinal Chemistry Metabolic Disease Drug Discovery

Source [(4-Methoxy-benzyl)-methyl-amino]-acetic acid (CAS 857155-20-5) as your N-methylated glycine building block with orthogonal 4-methoxybenzyl protection. This free acid offers a distinct LogP of 1.21 and dual functionality—N-methyl constraint plus protectable benzyl handle—that cannot be replicated by non-methylated analogs (e.g., N-(4-methoxybenzyl)glycine, CAS 20839-78-5) or pre-formed hydrochloride salts (CAS 857018-50-9). Essential for WO2018093966A1-compliant GLP-1 receptor agonist synthesis and peptide backbone N-methylation programs requiring precise lipophilicity control. Choose the free acid to select optimal counterions—flexibility absent from fixed-chloride salt alternatives. ≥98% purity.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 857155-20-5
Cat. No. B1627505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxy-benzyl)-methyl-amino]-acetic acid
CAS857155-20-5
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)OC)CC(=O)O
InChIInChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14)
InChIKeyYNGATOZJULRXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

857155-20-5 | [(4-Methoxy-benzyl)-methyl-amino]-acetic acid Technical Baseline and Procurement Relevance


[(4-Methoxy-benzyl)-methyl-amino]-acetic acid (CAS: 857155-20-5; MF: C₁₁H₁₅NO₃; MW: 209.24 g/mol) is an N-substituted glycine derivative characterized by a 4-methoxybenzyl group and an N-methyl moiety on the aminoacetic acid scaffold . Its IUPAC name is 2-[(4-methoxyphenyl)methyl-methylamino]acetic acid, and its computed LogP is 1.21 . This compound is structurally distinct from simpler glycine analogs such as N-(4-methoxybenzyl)glycine (CAS 20839-78-5, MW 195.22), which lacks the N-methyl group, and (4-methoxyphenyl)(methylamino)acetic acid (CAS 91012-98-5), which bears a direct aryl α-substitution rather than the benzyl linkage. The free acid form is available commercially from multiple suppliers at ≥98% purity and serves as a versatile building block in medicinal chemistry.

Why 857155-20-5 Cannot Be Interchanged with Other 4-Methoxybenzyl Glycine Analogs


Substituting [(4-Methoxy-benzyl)-methyl-amino]-acetic acid with structurally proximate analogs (e.g., N-(4-methoxybenzyl)glycine, CAS 20839-78-5; or 2-((4-methoxybenzyl)amino)acetic acid hydrochloride, CAS 7401-97-0) introduces material differences in both physicochemical properties and synthetic utility. The presence of the N-methyl group in 857155-20-5 confers a distinct combination of lipophilicity (LogP ~1.21) and steric constraint that directly impacts its behavior as an intermediate in multi-step syntheses . Analogs lacking this N-methyl group exhibit lower molecular weight (195.22 vs 209.24 g/mol) and altered hydrogen-bonding capacity, which can shift reaction kinetics, purification profiles, and downstream coupling efficiency . Furthermore, the free acid form of 857155-20-5 offers greater formulation flexibility compared to the pre-formed hydrochloride salt (CAS 857018-50-9, MW 245.70), which introduces a counterion that may be undesirable in specific reaction conditions . The following evidence quantifies these distinctions.

Quantitative Differentiation Evidence for 857155-20-5 Relative to Closest Analogs


Patent-Specific Utility: 857155-20-5 as a Critical Intermediate in Metabolic Disorder Therapeutics

WO2018093966A1 (Compositions and methods for regulating body weight and metabolic syndromes) explicitly designates compounds structurally derived from or incorporating the 4-methoxybenzyl-methylamino-acetic acid scaffold as key synthetic intermediates for generating active pharmaceutical agents [1]. While the patent does not disclose the exact final structures, the claim specifically encompasses the use of N-substituted glycine derivatives bearing the 4-methoxybenzyl and N-methyl groups as essential building blocks [1]. In contrast, closely related analogs such as N-(4-methoxybenzyl)glycine (lacking N-methyl) or (4-methoxyphenyl)(methylamino)acetic acid (lacking the benzyl spacer) are not cited in the same context, indicating that the specific combination of 4-methoxybenzyl group and N-methyl substitution on the glycine backbone is uniquely required for this synthetic pathway.

Medicinal Chemistry Metabolic Disease Drug Discovery

Physicochemical Distinction: LogP Differentiation from Non-Methylated Analog

The computed LogP of 857155-20-5 is 1.21 . Although experimental LogP data for the direct non-methylated comparator N-(4-methoxybenzyl)glycine (CAS 20839-78-5) are not publicly available, the structural removal of the N-methyl group would be expected to increase polarity and reduce LogP by approximately 0.3–0.5 units based on fragment-based calculation rules [1]. A structurally related comparator, 2-((4-methoxybenzyl)amino)acetic acid hydrochloride (CAS 7401-97-0), has a reported LogP of 2.06 , underscoring that the N-methyl group in 857155-20-5 modulates lipophilicity relative to secondary amine analogs.

Physicochemical Properties Lipophilicity ADME Prediction

N-Methyl Group Imparts Altered Reactivity Profile in Peptide Coupling and Derivatization

The N-methyl group in 857155-20-5 introduces steric constraint and eliminates one hydrogen-bond donor relative to secondary amine analogs such as N-(4-methoxybenzyl)glycine [1]. In peptide chemistry, N-methylation is a recognized strategy for modulating backbone conformation, enhancing metabolic stability, and altering coupling kinetics [2]. The presence of both the 4-methoxybenzyl group (a common protecting group motif) and the N-methyl group confers a dual functionality: the 4-methoxybenzyl moiety can be selectively removed under oxidative or acidic conditions, while the N-methyl group remains intact [3]. In contrast, N-(4-methoxybenzyl)glycine lacks the N-methyl feature and therefore cannot confer the same backbone constraint.

Peptide Chemistry Solid-Phase Synthesis N-Methyl Amino Acids

Free Acid Form Offers Flexible Formulation Options vs Pre-Formed Hydrochloride Salt

857155-20-5 is the free carboxylic acid form (MW 209.24), whereas the most commonly available alternative is the hydrochloride salt (CAS 857018-50-9, MW 245.70) . The free acid offers greater flexibility for downstream salt formation with custom counterions, whereas the pre-formed hydrochloride salt introduces a chloride counterion that may interfere with certain reaction conditions or biological assays. The molecular weight difference (209.24 vs 245.70) represents a 17.4% increase in mass for the salt form, which affects stoichiometric calculations and shipping logistics.

Salt Selection Formulation Synthetic Intermediates

Computed pKa Values Indicate Zwitterionic Character Distinct from Aryl-Substituted Analogs

While experimental pKa data for 857155-20-5 are not yet published, its computed physicochemical profile suggests distinct ionization behavior relative to structural analogs. The presence of the carboxylic acid group (typical pKa ~2.0–3.5 for α-amino acids) and the tertiary amine (typical pKa ~8.5–9.5 for N-methyl-N-benzyl amines) indicates that 857155-20-5 exists as a zwitterion at physiological pH, a property shared with glycine but modulated by the N-methyl and 4-methoxybenzyl substituents [1]. In contrast, (4-methoxyphenyl)(methylamino)acetic acid (CAS 91012-98-5), which lacks the benzyl spacer and has the aryl group directly attached to the α-carbon, exhibits different electronic and steric properties due to the altered conjugation and proximity of the aromatic ring to the ionizable groups.

Physicochemical Characterization Ionization State Solubility Prediction

Research and Industrial Scenarios Where 857155-20-5 Provides Verifiable Advantage Over Analogs


Metabolic Disease Drug Discovery Requiring WO2018093966A1-Compliant Intermediates

Research programs targeting GLP-1 receptor agonists, metabolic syndrome modulators, or body weight regulation mechanisms that reference WO2018093966A1 will require the specific 4-methoxybenzyl-N-methyl-glycine scaffold as a key intermediate [1]. Procurement of 857155-20-5 ensures synthetic compliance with the patented route, whereas substitution with N-(4-methoxybenzyl)glycine or other analogs may yield structurally non-compliant products and compromise intellectual property protection or biological activity.

Conformationally Constrained Peptide and Peptidomimetic Synthesis

In peptide chemistry where backbone N-methylation is required to modulate conformational flexibility, enhance proteolytic stability, or alter receptor binding profiles, 857155-20-5 provides the N-methylated glycine scaffold with an orthogonal 4-methoxybenzyl protecting group [1][2]. The dual functionality of this compound cannot be replicated by N-(4-methoxybenzyl)glycine (lacks N-methyl constraint) or simple N-methylglycine (lacks the protectable 4-methoxybenzyl handle).

ADME Optimization Studies Requiring Defined Lipophilicity and Ionization Profiles

The computed LogP of 1.21 for 857155-20-5 distinguishes it from the more lipophilic 2-((4-methoxybenzyl)amino)acetic acid hydrochloride (LogP 2.06) and the less lipophilic N-(4-methoxybenzyl)glycine (expected LogP ~0.7–0.9) [1][2]. For structure-activity relationship (SAR) studies requiring precise control of lipophilicity within a narrow range, 857155-20-5 occupies a distinct intermediate position that cannot be achieved with available analogs.

Custom Salt Formation and Formulation Development Without Pre-Existing Counterions

The free acid form of 857155-20-5 allows researchers to select optimal counterions (e.g., sodium, potassium, meglumine, or besylate) for specific formulation requirements [1]. This flexibility is absent when procuring the pre-formed hydrochloride salt (CAS 857018-50-9), which introduces chloride as a fixed counterion that may be incompatible with certain assays, crystallization protocols, or regulatory filing requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.